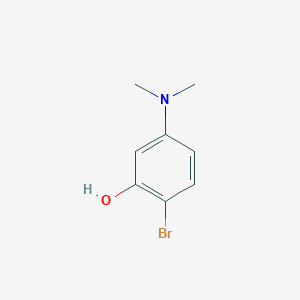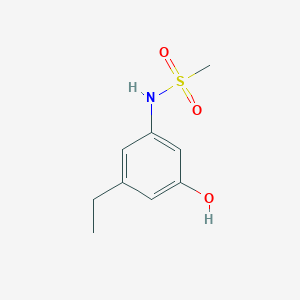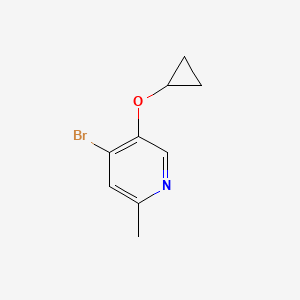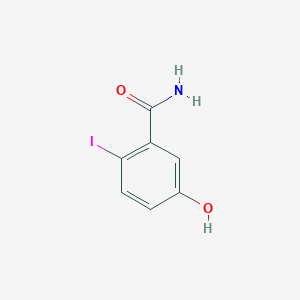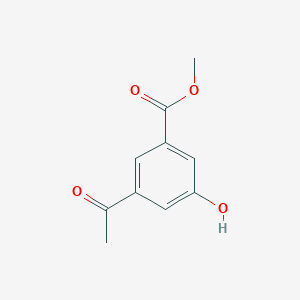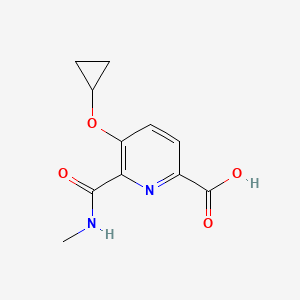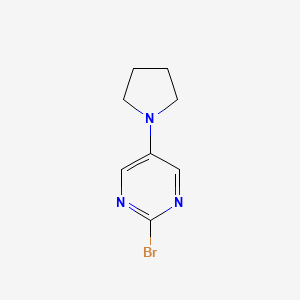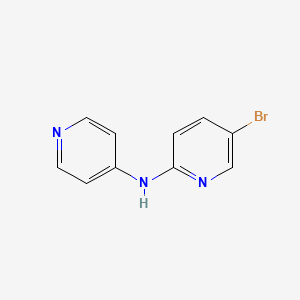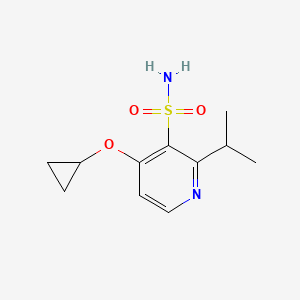
4-Cyclopropoxy-2-isopropylpyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-2-isopropylpyridine-3-sulfonamide is an organosulfur compound that belongs to the sulfonamide class. Sulfonamides are known for their wide range of applications in pharmaceuticals, agrochemicals, and polymers due to their sulfur-nitrogen bonds . This compound is characterized by its unique structure, which includes a cyclopropoxy group, an isopropyl group, and a pyridine ring.
Preparation Methods
The synthesis of 4-Cyclopropoxy-2-isopropylpyridine-3-sulfonamide can be achieved through various synthetic routes. One common method involves the oxidative coupling of thiols and amines, which is a highly efficient and environmentally friendly process . This method does not require additional pre-functionalization and de-functionalization steps, thus streamlining the synthetic route and reducing waste generation.
Industrial production methods often involve the use of sulfonyl chlorides and amines in the presence of organic or inorganic bases . The reaction conditions typically include moderate temperatures and the use of solvents such as dichloromethane or toluene.
Chemical Reactions Analysis
4-Cyclopropoxy-2-isopropylpyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or sulfenamide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the pyridine ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Major products formed from these reactions include sulfonic acids, sulfinamides, and substituted pyridines .
Scientific Research Applications
4-Cyclopropoxy-2-isopropylpyridine-3-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the production of polymers and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-2-isopropylpyridine-3-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the folic acid synthesis pathway in bacteria . This inhibition leads to the disruption of bacterial growth and replication. The compound may also interact with other molecular targets, depending on its specific structure and functional groups.
Comparison with Similar Compounds
4-Cyclopropoxy-2-isopropylpyridine-3-sulfonamide can be compared with other sulfonamide derivatives, such as:
Sulfanilamide: A simple sulfonamide with antibacterial properties.
Sulfonimidates: These compounds have a similar sulfur-nitrogen bond but differ in their chemical reactivity and applications.
Sulfonylureas: Used as hypoglycemic agents in the treatment of diabetes.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. Its cyclopropoxy and isopropyl groups contribute to its stability and reactivity, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C11H16N2O3S |
|---|---|
Molecular Weight |
256.32 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-propan-2-ylpyridine-3-sulfonamide |
InChI |
InChI=1S/C11H16N2O3S/c1-7(2)10-11(17(12,14)15)9(5-6-13-10)16-8-3-4-8/h5-8H,3-4H2,1-2H3,(H2,12,14,15) |
InChI Key |
ZNYMFQLSXJLZGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=CC(=C1S(=O)(=O)N)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 2-(benzylthio)-5,7-dihydro-6H-pyrrolo[3,4-D]pyrimidine-6-carboxylate](/img/structure/B14842564.png)
